Cas no 110567-21-0 ((1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol)

(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol is a chiral cyclopentenol derivative featuring a benzyl-protected hydroxymethyl group at the 2-position and a hydroxyl group at the 1-position. Its stereochemically defined structure makes it a valuable intermediate in asymmetric synthesis, particularly for the construction of complex cyclic frameworks. The benzyloxy group enhances solubility in organic solvents while allowing selective deprotection for further functionalization. This compound is useful in medicinal chemistry and natural product synthesis, where its rigid cyclopentene core and versatile reactivity enable efficient access to stereoenriched targets. High purity and well-characterized stereochemistry ensure reproducibility in research applications.
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol structure
110567-21-0 structure
Product name:(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
CAS No:110567-21-0
MF:C13H16O2
MW:204.264944076538
MDL:MFCD09263486
CID:128860
PubChem ID:10987367

(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Chemical and Physical Properties

Names and Identifiers

    • (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
    • (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
    • (1s-trans)-2-[(phenylmethoxy)methyl]-3-cyclopenten-1-ol
    • 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
    • 3-Cyclopenten-1-ol,2-[(phenylmethoxy)methyl]-, (1S,2R)-
    • Entecavir Intermediate I
    • (1S,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol
    • Entecavir inter-7
    • Entecavir Intermediate N9
    • (1S, 2R)-2-(BenzyloxyMethyl)cyclopent-3-enol
    • (1S,2R)-2-(Benzyloxymethyl)-1-hydoxy-3-cyclopentene
    • 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclo penten-1-ol
    • (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
    • (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
    • (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol
    • 3-Cyclopenten-1-ol, 2-[(phenylmethoxy)methyl]-, (1S,2R)-
    • WACMQXMZXZTKIV-OLZOCXBDSA-N
    • ANW-
    • ZI
    • MFCD09263486
    • 110567-21-0
    • A855329
    • SCHEMBL2512920
    • J-500407
    • DTXSID70450876
    • AMY30765
    • (1S,2R)-2-(benzyloxymethyl)cyclopent-3-en-1-ol
    • (1S,2R)-2-[(Benzyloxy)methyl]-3-cyclopenten-1-ol
    • AKOS015917784
    • CS-W005682
    • GS-4072
    • (1S,2R)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol; (1S-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol;
    • MDL: MFCD09263486
    • Inchi: 1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m1/s1
    • InChI Key: WACMQXMZXZTKIV-OLZOCXBDSA-N
    • SMILES: O([H])[C@@]1([H])C([H])([H])C([H])=C([H])[C@]1([H])C([H])([H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 204.11500
  • Monoisotopic Mass: 204.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data available
  • Density: 1.112 g/cm3
  • Melting Point: No data available
  • Boiling Point: 318.9°C at 760 mmHg
  • Flash Point: 135.492ºC
  • Refractive Index: 1.565
  • PSA: 29.46000
  • LogP: 2.14020

(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Security Information

(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
GS-4072-10MG
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
110567-21-0 >95%
10mg
£63.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063317-25g
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
110567-21-0 97%
25g
¥299.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063317-100g
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
110567-21-0 97%
100g
¥1121.00 2024-08-09
eNovation Chemicals LLC
D523828-1g
(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
110567-21-0 95%
1g
$280 2024-06-05
ChemScence
CS-W005682-1g
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
110567-21-0 95.52%
1g
$8.0 2022-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063317-5g
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
110567-21-0 97%
5g
¥79.00 2024-08-09
Chemenu
CM131550-10g
(1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol
110567-21-0 95%
10g
$954 2021-06-15
Alichem
A019140985-25g
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
110567-21-0 95%
25g
$457.32 2023-09-04
TRC
B287590-100mg
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
110567-21-0
100mg
$ 190.00 2023-04-18
eNovation Chemicals LLC
D555169-5g
(1S,2R)-2-(BenzyloxyMethyl)-1-hydroxy-3-cyclopentene
110567-21-0 97%
5g
$1220 2024-05-24

(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Suppliers

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(CAS:110567-21-0)(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
Order Number:CL6919
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Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:26
Price ($):discuss personally

Additional information on (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol

Compound CAS No. 110567-21-0: (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol

The compound CAS No. 110567-21-0, also known as (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry, pharmaceuticals, and biological research. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and development.

Structural Insights: The molecule consists of a cyclopentenol backbone with a benzyloxymethyl substituent at the 2-position. The stereochemistry at the 1S and 2R positions plays a crucial role in determining its physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects.

Synthesis and Characterization: The synthesis of (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol involves multi-step organic reactions, including enantioselective synthesis techniques to achieve the desired stereochemistry. Advanced analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to fully characterize this compound. These studies have provided valuable insights into its molecular geometry and electronic properties.

Biological Activity: Recent research has demonstrated that this compound exhibits potent biological activity in various assays. For instance, studies have shown its ability to modulate key enzymes involved in metabolic pathways, making it a promising candidate for the development of novel therapeutic agents. Additionally, its selectivity towards specific biological targets suggests potential applications in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Applications in Drug Discovery: The compound's unique structure and stereochemical properties make it an attractive lead molecule for drug discovery programs. Researchers are actively exploring its potential as a scaffold for designing more potent and selective drug candidates. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the exploration of its therapeutic potential.

Future Directions: Ongoing studies aim to optimize the compound's pharmacokinetic properties while maintaining its biological activity. Efforts are also being made to explore its mechanism of action at the molecular level, which could provide deeper insights into its therapeutic potential. Furthermore, the development of scalable synthetic routes for this compound is a critical area of focus to ensure its availability for large-scale preclinical and clinical studies.

In conclusion, CAS No. 110567-21-0, or (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol, represents a significant advancement in organic chemistry with promising applications in drug development. Its unique structure, stereochemical properties, and biological activity position it as a valuable tool for researchers in various scientific disciplines.

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